molecular formula C12H12N2O3S B15249142 4-Phenoxybenzenesulfonohydrazide

4-Phenoxybenzenesulfonohydrazide

Cat. No.: B15249142
M. Wt: 264.30 g/mol
InChI Key: RUFGBVYOZZKMLG-UHFFFAOYSA-N
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Description

4-Phenoxybenzenesulfonohydrazide is an organic compound with the molecular formula C12H12N2O3S It is characterized by the presence of a phenoxy group attached to a benzenesulfonohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxybenzenesulfonohydrazide typically involves the reaction of phenoxybenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Phenoxybenzenesulfonyl chloride+Hydrazine hydrateThis compound+HCl\text{Phenoxybenzenesulfonyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} Phenoxybenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxybenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-Phenoxybenzenesulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Phenoxybenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

  • 4,4’-Oxydibenzenesulfonohydrazide
  • 4-Phenylbenzenesulfonohydrazide
  • 4-Methoxybenzenesulfonohydrazide

Comparison: 4-Phenoxybenzenesulfonohydrazide is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific applications.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

4-phenoxybenzenesulfonohydrazide

InChI

InChI=1S/C12H12N2O3S/c13-14-18(15,16)12-8-6-11(7-9-12)17-10-4-2-1-3-5-10/h1-9,14H,13H2

InChI Key

RUFGBVYOZZKMLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NN

Origin of Product

United States

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